(2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline core, followed by the introduction of the dioxino and dithiolo rings. The final step involves the formation of the propenone moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with molecular targets in biological systems. The compound’s unique structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound has a similar complex structure and is used as a plasticizer.
Heparinoid compounds: These compounds have structures similar to heparin and are used for their anticoagulant properties.
Uniqueness
What sets (E)-1-(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE apart is its unique combination of fused rings and functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H19NO3S3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(E)-1-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H19NO3S3/c1-23(2)21-20(22(28)30-29-21)15-12-17-18(27-11-10-26-17)13-16(15)24(23)19(25)9-8-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b9-8+ |
InChI Key |
SUBNPBQRWZBWRH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)/C=C/C5=CC=CC=C5)OCCO4)C(=S)SS2)C |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C=CC5=CC=CC=C5)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
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